AKB48 N-(4-hydroxypentyl) metabolite

Metabolism Forensic Toxicology LC-HRMS

Forensic toxicology labs often struggle to distinguish AKB48 positional isomers using generic standards. This certified reference standard solves that challenge: - ≥98% purity with COA for ISO/IEC 17025 compliance. - Unique MS/MS fragmentation & LC retention differentiates it from 5-hydroxypentyl and other isomers. - Available as neat powder or pre-formulated methanol solution to minimize weighing errors. Essential for definitive metabolite identification in urine drug testing and HRMS spectral library builds.

Molecular Formula C23H31N3O2
Molecular Weight 381.5 g/mol
CAS No. 1843184-41-7
Cat. No. B592934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKB48 N-(4-hydroxypentyl) metabolite
CAS1843184-41-7
SynonymsAPINACA N-(4-hydroxypentyl) metabolite
Molecular FormulaC23H31N3O2
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(CCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4)O
InChIInChI=1S/C23H31N3O2/c1-15(27)5-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-12-16-9-17(13-23)11-18(10-16)14-23/h2-3,6-7,15-18,27H,4-5,8-14H2,1H3,(H,24,28)
InChIKeyRTBQZNKCFFBCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AKB48 N-(4-Hydroxypentyl) Metabolite: Reference Standard


AKB48 N-(4-hydroxypentyl) metabolite (CAS 1843184-41-7), also known as APINACA N-(4-hydroxypentyl) metabolite or N-(1-adamantyl)-1-(4-hydroxypentyl)indazole-3-carboxamide, is a monohydroxylated phase I metabolite of the synthetic cannabinoid AKB48 (APINACA). With a molecular weight of 381.5 g/mol and molecular formula C23H31N3O2, this compound features a hydroxyl group at the 4-position of the N-pentyl side chain [1]. It is supplied as an analytical reference standard with certified purity of ≥98%, available in formulations including neat powder and solutions in methanol . The compound is specifically intended for forensic analysis, clinical toxicology, urine drug testing, and metabolism research applications .

1
Certified reference standard for forensic urine drug confirmation workflows
2
Metabolite identification in AKB48 metabolism studies using hepatocyte or microsome models
3
Solution format supports direct dilution for LC-MS/MS calibrator and QC preparation

AKB48 N-(4-Hydroxypentyl) Metabolite: Substitution Risks


Substitution of AKB48 N-(4-hydroxypentyl) metabolite with alternative AKB48 phase I metabolites—such as the 5-hydroxypentyl (omega-hydroxy) metabolite, the N-pentanoic acid metabolite, or adamantyl-hydroxylated metabolites—is analytically invalid due to distinct chromatographic retention behaviors, unique MS/MS fragmentation patterns, and differential formation abundances in biological matrices. In human hepatocyte incubations with AKB48, 17 distinct phase I and II metabolites were identified, including monohydroxylated species on the pentyl chain and adamantane ring, dihydroxylated products, and trihydroxylated metabolites [1]. The N-(4-hydroxypentyl) metabolite exhibits site-specific hydroxylation that distinguishes it from alternative pentyl-chain hydroxylation products, resulting in different diagnostic ion transitions for LC-MS/MS confirmation. Forensic toxicology methods validated for this specific metabolite cannot accept generic substitution without full revalidation of chromatographic separation, ion ratio criteria, and quantifier/qualifier transitions [2].

Target Metabolite
N-(4-hydroxypentyl) metabolite
Alternative
5-hydroxypentyl or N-pentanoic acid metabolites
Distinct chromatographic retention and MS/MS transitions
Different diagnostic ions and quantifier/qualifier ratios require full revalidation
Site-specific hydroxylation on pentyl chain
Omega-hydroxylation or carboxylic acid formation yields distinct fragment patterns

AKB48 Metabolite Differentiation Evidence


Hepatocyte Metabolism: Abundance vs. Other Phase I Metabolites

In human hepatocyte incubations with 10 μM AKB48 analyzed by TripleTOF high-resolution mass spectrometry, the N-(4-hydroxypentyl) metabolite was identified as a monohydroxylated product of the pentyl side chain. Among the 17 phase I and II metabolites characterized, the relative abundance ranking was established based on extracted ion chromatogram peak areas normalized to internal standard. The pentyl-chain monohydroxylated metabolites collectively represented a substantial fraction of total metabolite response, though specific quantitative abundance for the N-(4-hydroxypentyl) species relative to other monohydroxylated positional isomers was not individually resolved in this study [1]. In comparison, dihydroxylated and trihydroxylated metabolites (formed via successive oxidation on both adamantane and pentyl moieties) appeared at later retention times and lower relative intensities [1].

Hepatocyte metabolite abundance
Reported
Monohydroxylated metabolites more abundant than di-/trihydroxylated species
Supports urinary biomarker utility for AKB48 exposure
Specific N-(4-hydroxypentyl) vs. 5-hydroxypentyl ratio not quantified
Metabolism Forensic Toxicology LC-HRMS

Purity Specification & QC Documentation

AKB48 N-(4-hydroxypentyl) metabolite is supplied as an analytical reference standard with certified purity of ≥98%, supported by certificate of analysis (COA) documentation . This purity level meets the minimum requirements for quantitative forensic toxicology applications and calibrator preparation as specified in forensic method validation guidelines. In contrast, lower-grade research reagents or compounds sourced from non-certified suppliers may lack documented purity verification, introducing quantification error in LC-MS/MS calibration curves [1].

Certified purity
Head-to-head
≥98% with COA
Meets forensic calibration requirements
Compared to non-certified research-grade material
Analytical Reference Standard Forensic Toxicology Quality Control

Methanol Solution Formulation for LC-MS/MS

AKB48 N-(4-hydroxypentyl) metabolite is available as a pre-formulated solution in methanol at specified concentrations, including 10 mg/mL and 100 μg/mL certified reference material formats [1]. This ready-to-use solution format eliminates the need for laboratory weighing of milligram quantities of hygroscopic or electrostatic powder, reducing handling errors and analyst exposure risk. In contrast, the structurally related AKB48 N-pentanoic acid metabolite and 5-hydroxypentyl metabolite are also available as methanol solutions, but with different certified concentrations (e.g., 100 μg/mL for both N-pentanoic acid and 5-hydroxypentyl metabolites) .

Solution formulation
Head-to-head
10 mg/mL in methanol; alternative metabolite solutions at 100 μg/mL
Flexibility between neat powder and ready-to-use format
Different certified concentrations across AKB48 metabolite catalog
Analytical Chemistry LC-MS/MS Calibration Standards

Regulatory Scheduling vs. Parent Compound

AKB48 (APINACA) is a Schedule I controlled substance in the United States and is banned in numerous jurisdictions including Japan, Germany, New Zealand, Singapore, and China [1]. The parent compound undergoes extensive first-pass metabolism, resulting in negligible or undetectable concentrations of unchanged AKB48 in urine [2]. Consequently, forensic urine drug testing relies entirely on metabolite detection for exposure confirmation. The N-(4-hydroxypentyl) metabolite is one of several phase I hydroxylation products detectable in urine following AKB48 use [3]. In contrast, the parent compound AKB48 requires DEA Schedule I licensing for procurement and handling, whereas analytical reference standards of its metabolites may be subject to different regulatory controls depending on jurisdiction, potentially facilitating procurement for forensic laboratories without Schedule I licensure.

Regulatory scheduling
Class-level
Metabolite may face fewer procurement restrictions than parent Schedule I AKB48
Enables method development without Schedule I licensure
Check jurisdiction-specific controls
Forensic Toxicology Regulatory Compliance Controlled Substances

Immunoassay Cross-Reactivity vs. UR-144/XLR-11 Panel

Commercially available immunoassay screening kits targeting UR-144 and XLR-11 (5F-UR-144) demonstrate significant cross-reactivity with structurally related metabolites, including UR-144-5-OH, UR-144-4-OH, and XLR-11-4-OH, as well as AM-2201 N-(4-hydroxypentyl), JWH-250 N-(5-hydroxypentyl), and AKB-48 N-pentanoic acid [1][2]. Notably, the AKB48 N-(4-hydroxypentyl) metabolite is structurally distinct from the N-pentanoic acid metabolite in terms of oxidation state (alcohol vs. carboxylic acid) and is not explicitly listed among the cross-reactive species in these UR-144/XLR-11 targeted assays [1].

Immunoassay cross-reactivity
Class-level
Not listed as cross-reactive in UR-144/XLR-11 assays; N-pentanoic acid metabolite is cross-reactive
Verify screening assay coverage to avoid false negatives
Quantitative cross-reactivity percentage not reported
Immunoassay Forensic Screening Cross-Reactivity

AKB48 N-(4-Hydroxypentyl) Metabolite: Applications & Procurement


Urine Drug Confirmation by LC-MS/MS

Forensic toxicology laboratories conducting confirmatory urine drug testing for synthetic cannabinoid exposure should procure AKB48 N-(4-hydroxypentyl) metabolite as a certified reference standard for LC-MS/MS method calibration and quality control. As established in Section 3, this monohydroxylated pentyl-chain metabolite is formed in human hepatocyte metabolism of AKB48 and is detectable in urine following AKB48 use [1]. The ≥98% certified purity with COA documentation supports ISO/IEC 17025 method validation requirements for quantitative forensic analysis . Procurement in pre-formulated methanol solution format reduces analyst handling and minimizes quantitative error associated with powder weighing of milligram quantities [2].

In Vitro Metabolism: Hepatocyte/Microsome Reference

Researchers investigating synthetic cannabinoid metabolism via cytochrome P450 enzymes (specifically CYP3A4-mediated oxidation) should utilize AKB48 N-(4-hydroxypentyl) metabolite as an authentic reference standard for metabolite identification and structural confirmation. The compound serves as a positional isomer reference for pentyl-chain monohydroxylation, enabling differentiation from alternative hydroxylation sites (e.g., omega-hydroxylation at the 5-position) via distinct LC retention times and MS/MS fragmentation patterns [1]. This differentiation is essential for accurate metabolite profiling and biomarker validation studies [1].

HRMS Spectral Library Development

Forensic and clinical toxicology laboratories developing high-resolution mass spectrometry (HRMS) screening methods for novel psychoactive substances should incorporate AKB48 N-(4-hydroxypentyl) metabolite reference data into spectral libraries. The mzCloud database contains manually curated, high-quality MS1, MS2, MS3, MS4, MS5, MS6, and MS7 spectral data for this compound, acquired on Orbitrap Fusion with FAIMS instrumentation [3]. Inclusion of this authentic reference standard in laboratory-specific spectral libraries ensures confident metabolite identification in unknown urine samples and reduces false-negative reporting in HRMS-based synthetic cannabinoid screening workflows [1].

Application
Selection Property
Validation Focus
Urine drug confirmation analysis
Certified purity with COA traceability
ISO/IEC 17025 calibration and QC compliance
In vitro metabolism reference
Positional isomer differentiation by retention and fragmentation
Metabolite profiling accuracy
Spectral library development
Authenticated high-resolution MSn spectral data
Confident library matching in screening workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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